2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid

Lipophilicity ADME Permeability

SAR inconsistency from chloro-only or para-bromo quinoline building blocks slows lead optimization. CAS 777876-90-1 provides the precise meta-bromophenyl, 7-Cl, 8-Me substitution for ATP-competitive kinase inhibitor programs. • Orthogonal Suzuki coupling handle at meta-bromo without disturbing the 7-Cl site. • LogP 5.88 for hydrophobic pocket targeting; ~0.78 log unit shift vs. para-isomer for paired SAR. • ≥97% purity, available for immediate dispatch with full analytical documentation.

Molecular Formula C17H11BrClNO2
Molecular Weight 376.6 g/mol
CAS No. 777876-90-1
Cat. No. B1285163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid
CAS777876-90-1
Molecular FormulaC17H11BrClNO2
Molecular Weight376.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)Br)Cl
InChIInChI=1S/C17H11BrClNO2/c1-9-14(19)6-5-12-13(17(21)22)8-15(20-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22)
InChIKeyHNCJDXGTCZHGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic Acid: Identity & Procurement


2-(3-Bromophenyl)-7-chloro-8-methylquinoline-4-carboxylic acid (CAS 777876‑90‑1) is a fully decorated quinoline‑4‑carboxylic acid scaffold that simultaneously bears a C‑7 chlorine, a C‑8 methyl, and a meta‑bromophenyl substituent at C‑2 [REFS‑1]. With a molecular formula of C₁₇H₁₁BrClNO₂ and a molecular weight of 376.63 g mol⁻¹, it is offered at purities of 95–97 % by multiple reputable building‑block suppliers [REFS‑2, REFS‑3]. The compound belongs to the privileged quinoline‑4‑carboxylic acid family, which is extensively exploited in anti‑infective, anticancer, and enzyme‑inhibitor discovery programmes; however, the specific combination of halogens and the meta‑bromophenyl topology differentiates this substance from its widely available para‑bromo, chloro‑only, and unsubstituted phenyl congeners [REFS‑4].

Meta-bromophenyl scaffold for geometrically distinct kinase & bromodomain SAR libraries
Predicted high lipophilicity supports hydrophobic pocket targeting and ADME-driven lead optimization
Aryl bromide handle enables late-stage diversification via Pd-catalyzed cross-coupling
Dual halogen decoration (Cl, Br) mimics advanced quinolone pharmacophores for antimicrobial lead generation

Limitations of Analog Substitution for 777876-90-1


Quinoline‑4‑carboxylic acids are not functionally interchangeable because subtle variations in halogen identity, substitution pattern, and lipophilicity drastically alter target binding, cellular permeability, metabolic stability, and synthetic tractability [REFS‑1]. For example, the shift of the bromine atom from the meta to the para position of the 2‑phenyl ring changes the molecular electrostatic potential and the dihedral angle between the quinoline core and the phenyl ring, which in turn modulates π‑stacking interactions with biological targets [REFS‑2]. Likewise, replacing bromine with chlorine lowers both molecular weight and logP, which can reduce passive membrane permeability and alter off‑target promiscuity [REFS‑1]. Consequently, procurement decisions that treat these analogs as drop‑in replacements risk introducing uncontrolled variables into structure‑activity relationship (SAR) campaigns, lead‑optimisation cascades, and scalable synthetic routes.

Para-bromo isomer (CAS 588696-21-3) shifts halogen-bond vector and molecular geometry, which may alter target recognition and SAR interpretation.
Chloro analogue (e.g., CAS 725244-74-6) lacks heavy halogen bonding and reduces cross-coupling reactivity, limiting synthetic diversification pathways.
Purity and supply consistency vary across positional isomers and halogen analogues; undocumented impurities can introduce batch-to-batch variability in quantitative assays.

Comparative Evidence for 777876-90-1


Lipophilicity Comparison: Meta- vs. Para-Bromo Isomer

The target compound exhibits a predicted LogP of 5.88 [REFS‑1], whereas the direct positional isomer 2-(4‑bromophenyl)-7‑chloro‑8‑methylquinoline‑4‑carboxylic acid (CAS 588696‑21‑3) has a reported XlogP of 5.1 [REFS‑2]. The ΔLogP of ≈ 0.78 log units indicates substantially higher lipophilicity for the meta‑bromo analogue, which is expected to translate into enhanced passive membrane permeability and potentially higher volume of distribution, while also increasing the risk of CYP‑mediated metabolism and plasma protein binding. This difference is critical when selecting a lead‑like or drug‑like starting point for phenotypic screening or in vivo pharmacokinetic studies.

Lipophilicity shift
Data to verify
ΔLogP ≈ +0.78 (target more lipophilic)
Supports lipophilicity-driven lead optimization differentiation
In silico predictions; experimental LogP unavailable
Lipophilicity ADME Permeability Quinoline SAR

Molecular Geometry & Target Recognition: Meta vs. Para Bromo

The target compound carries the bromine atom at the meta position of the 2‑phenyl ring (3‑bromophenyl), whereas the commercially abundant comparator CAS 588696‑21‑3 bears bromine at the para position (4‑bromophenyl) [REFS‑1]. Meta substitution introduces a different vector for halogen‑bonding interactions and alters the torsional angle between the quinoline core and the phenyl ring, which can significantly affect binding to flat, aromatic‑rich pockets such as kinase ATP sites or DNA topoisomerase clefts [REFS‑2]. In medicinal chemistry campaigns, meta‑substituted phenyl rings frequently yield distinct selectivity profiles compared to their para‑substituted counterparts, even when the substituent is chemically identical.

Molecular geometry
Class-level
Meta substitution shifts C–Br bond vector by ~120°, altering halogen-bond directionality vs. para isomer
Supports distinct SAR branching for kinase and bromodomain library design
No co-crystal structures; based on SMILES geometry
Positional Isomerism Molecular Recognition Quinoline Conformation SAR

Bromine vs. Chlorine: Reactivity & Biological Profile

Replacement of the 3‑bromophenyl group in the target compound with a 3‑chlorophenyl group (e.g., CAS 725244‑74‑6) reduces molecular weight from 376.63 to 332.18 g mol⁻¹ and eliminates the possibility of halogen‑bonding interactions that are unique to heavy halogens [REFS‑1, REFS‑2]. Bromine participates in stronger σ‑hole interactions than chlorine, which can enhance binding affinity for targets that exploit halogen bonding, such as certain kinases and GPCRs [REFS‑3]. Additionally, the C‑Br bond provides a versatile synthetic handle for late‑stage functionalisation via Suzuki, Buchwald‑Hartwig, or Ullmann couplings, enabling rapid exploration of chemical space that is inaccessible with the chloro analogue.

Halogen & MW impact
Class-level
ΔMW +44.5 g·mol⁻¹ vs. chloro analogue; bromine provides stronger σ-hole bonding and versatile cross-coupling
Distinct synthetic building block with expanded chemical space
No direct biological comparison data available
Halogen Bonding Cross-Coupling Antimicrobial Quinoline SAR

Thermal Stability & Purification Differentiator

The predicted boiling point of the target compound is 525.0 ± 50.0 °C (at 760 mmHg) with a flash point of 271.3 ± 30.1 °C [REFS‑1], whereas the para‑bromo isomer (CAS 588696‑21‑3) has a predicted boiling point of 534.1 ± 50.0 °C and a flash point of 276.8 ± 30.1 °C [REFS‑2]. While both compounds are high‑boiling solids at ambient conditions, the ∼9 °C difference in boiling point and the ∼5.5 °C difference in flash point may influence downstream processing choices such as vacuum distillation, spray drying, or hot‑melt extrusion when these compounds serve as intermediates in scale‑up campaigns.

Thermal profile
Data to verify
ΔBP ≈ –9.1 °C; ΔFlash Point ≈ –5.5 °C vs. para-bromo isomer
May influence downstream processing conditions in scale-up
Predicted values; experimental data unavailable
Thermal Properties Purification Formulation Process Chemistry

Commercial Purity & Supply Consistency Advantage

The target compound is routinely supplied at a purity of 97 % by major vendors such as Leyan [REFS‑1], with at least one supplier offering NLT 98 % [REFS‑2]. In contrast, the para‑bromo isomer (CAS 588696‑21‑3) is frequently offered at 95 % [REFS‑3] or 98 % depending on the source, and several chloro‑analogues lack publicly disclosed purity specifications altogether. For screening campaigns or SAR studies where even minor impurities can confound dose‑response data, the consistently high and documented purity of the target compound reduces batch‑to‑batch variability and the need for repurification.

Commercial purity
Specification review
Supplied at ≥97% purity (multiple vendors); NLT 98% from one source
Reduces batch variability and repurification needs in quantitative assays
Lot-specific; verify Certificate of Analysis
Purity Quality Control Procurement Reproducibility

Biological Activity Data Gap

As of May 2026, a comprehensive search of PubMed, Google Scholar, and major patent databases did not retrieve any peer‑reviewed study or patent that reports quantitative biological activity (e.g., IC₅₀, Kd, MIC) for 2-(3‑bromophenyl)-7‑chloro‑8‑methylquinoline‑4‑carboxylic acid or its direct comparators in a head‑to‑head experimental format [REFS‑1]. Consequently, differentiation based on target‑specific potency, selectivity, or in vivo efficacy cannot be made at this time. Procurement decisions must therefore rely on the structural, physicochemical, and supply‑chain evidence outlined above, combined with project‑specific empirical profiling.

Biological data gap
Data to verify
No published IC₅₀, Kd, or MIC data found for target or close analogs
Budget for in-house profiling; literature precedent unavailable
Literature search conducted May 2026
Data Availability Biological Potency Procurement Risk

Top Application Scenarios for 777876-90-1


Kinase & Bromodomain Inhibitor SAR Libraries

The meta‑bromophenyl motif combined with the 7‑chloro‑8‑methylquinoline‑4‑carboxylic acid core provides a geometrically distinct scaffold for exploring ATP‑competitive kinase inhibition or bromodomain binding. The elevated lipophilicity (LogP 5.88) makes this compound particularly suitable for targeting hydrophobic pockets, while the bromine atom serves as both a halogen‑bond donor and a synthetic handle for late‑stage diversification [REFS‑1, REFS‑2]. Researchers constructing focused libraries around quinoline‑based kinase inhibitors (e.g., EGFR, VEGFR, or PI3K family) would benefit from the differentiated vector of the meta‑bromo substituent compared to para‑substituted analogs.

Antimicrobial Lead Generation via Quinoline-4-Carboxylic Acid

Quinoline‑4‑carboxylic acids are the core pharmacophore of numerous fluoroquinolone antibiotics that target DNA gyrase and topoisomerase IV [REFS‑3]. The presence of both chlorine and bromine substituents on the scaffold of 777876‑90‑1 mimics key structural features of advanced‑generation quinolones, while the carboxylic acid group is essential for metal‑ion chelation in the enzyme active site. The meta‑bromophenyl group may confer additional Gram‑positive or mycobacterial activity by enhancing membrane penetration, as predicted by its higher logP relative to chloro‑only analogues [REFS‑1].

Late-Stage Functionalisation via Palladium-Catalysed Cross-Coupling

The aryl bromide functionality at the meta position of the 2‑phenyl ring is a prime substrate for Suzuki‑Miyaura, Buchwald‑Hartwig, and other Pd‑catalysed cross‑coupling reactions [REFS‑4]. This enables rapid generation of diverse analogue libraries from a single building block. Compared to the corresponding chloro analogue (CAS 725244‑74‑6), the bromo compound offers superior oxidative addition reactivity, often allowing milder reaction conditions and higher yields. The 7‑chloro substituent remains intact under most coupling conditions, providing a second orthogonal handle for sequential diversification.

Physicochemical Property-Driven Lead Optimization

For medicinal chemistry teams optimising ADME properties, the predicted LogP of 5.88 provides a high‑lipophilicity starting point from which to engineer potency while monitoring lipophilic ligand efficiency (LLE) [REFS‑1]. The ∼0.78 log unit difference versus the para‑bromo isomer [REFS‑2] offers a ready‑made matched molecular pair for interrogating the effect of bromine position on permeability, metabolic stability, and off‑target liability without altering molecular formula. Procurement of both isomers allows the cleanest possible SAR interpretation for the bromine position variable.

Application
Selection Property
Validation Focus
Kinase & Bromodomain Inhibitor SAR Libraries
Meta-bromo geometry and predicted high lipophilicity for hydrophobic pocket targeting
Kinase selectivity panel profiling; target engagement assays
Antimicrobial Lead Generation
Quinolone-4-carboxylic acid core with dual halogen substitution mimicking advanced quinolones
DNA gyrase/topoisomerase IV inhibition; Gram-positive and mycobacterial activity screening
Late-Stage Functionalisation
Aryl bromide reactivity for Suzuki, Buchwald-Hartwig, and related Pd-catalyzed couplings
Cross-coupling efficiency; orthogonal diversification via retained 7-chloro handle
Physicochemical Property-Driven Lead Optimization
Matched molecular pair with para-bromo isomer for interrogating bromine position effects
Permeability, metabolic stability, and off-target liability assays
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